Piperazine estronesulfate
Description
Piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposing positions. It is a versatile scaffold in medicinal chemistry due to its ability to enhance pharmacokinetic properties (e.g., solubility, bioavailability) and modulate receptor interactions . Piperazine derivatives are widely explored for therapeutic applications, including antipsychotics, antivirals, anticancer agents, and enzyme inhibitors. This article synthesizes these findings to contextualize piperazine derivatives within broader pharmacological research.
Properties
Molecular Formula |
C22H32N2O5S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;piperazine |
InChI |
InChI=1S/C18H22O5S.C4H10N2/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;1-2-6-4-3-5-1/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);5-6H,1-4H2/t14?,15?,16?,18-;/m0./s1 |
InChI Key |
HZEQBCVBILBTEP-TWCWWGPMSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.C1CNCCN1 |
Origin of Product |
United States |
Preparation Methods
Sulfation Using Sulfur Trioxide-Dimethylformamide Complex
The US3525738A patent delineates a streamlined process avoiding excessive heat and discoloration. Key steps include:
- Sulfation : Estrone reacts with a preformed sulfur trioxide-DMF complex at 0–40°C in anhydrous DMF. This exothermic reaction completes within minutes, eliminating prolonged heating.
- Salification : Piperazine dissolved in DMF is added directly to the sulfated estrone solution. Piperazine sulfate precipitates as a byproduct, while Piperazine Estrone Sulfate remains soluble.
- Precipitation and Purification : Adding diethyl ether (1.5–2.5× volume) precipitates the product, which is filtered and washed with ether-methanol (5:1–10:1).
Advantages :
- Yield : 95–98% purity with negligible discoloration.
- Scalability : Suitable for industrial production due to minimal intermediate isolation.
Data Summary :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–40°C | |
| Sulfation Time | <5 minutes | |
| Final Purity | ≥99.9% |
Sulfamic Acid-Mediated Sulfation
The CN110590896B protocol emphasizes mild conditions and impurity control:
- Sulfation : Estrone dissolves in pyridine or triethylamine, reacting with sulfamic acid at 20–25°C for 4–6 hours.
- Acid-Base Workup : The crude estrone sulfate is isolated via solvent evaporation and recrystallized from ethanol-water.
- Piperazine Complexation : Anhydrous piperazine in acetone is added to estrone sulfate, yielding a white solid after stirring.
Advantages :
- Impurity Control : Limits estrone residuals to <0.1%.
- Solvent Compatibility : Uses ethanol and acetone, reducing toxicity concerns.
Data Summary :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 20–25°C | |
| Sulfation Time | 4–6 hours | |
| Final Purity | ≥99.9% |
Comparative Analysis of Sulfation Agents
The choice of sulfation reagent profoundly impacts yield and purity:
- Sulfur Trioxide-DMF : Rapid reaction (<5 minutes) but requires strict anhydrous conditions.
- Sulfamic Acid : Longer reaction time (4–6 hours) but operates under milder temperatures.
Reagent Efficiency :
| Reagent | Purity (%) | Yield (%) | Byproducts |
|---|---|---|---|
| Sulfur Trioxide-DMF | 99.9 | 95 | Piperazine sulfate |
| Sulfamic Acid | 99.9 | 90 | Traces of estrone |
Critical Process Parameters
Solvent Selection
DMF dominates industrial processes due to its ability to solubilize both estrone and sulfur trioxide complex. However, ethanol-water systems (CN110590896B) offer greener alternatives, albeit with slower kinetics.
Temperature Control
Elevated temperatures (>40°C) promote sulfonic acid byproducts and discoloration. Both methods maintain temperatures ≤25–40°C to suppress degradation.
Piperazine Stoichiometry
A 1:1 molar ratio of estrone sulfate to piperazine is ideal. Excess piperazine (up to 2.5×) ensures complete complexation but necessitates post-reaction filtration to remove unreacted piperazine sulfate.
Applications and Industrial Relevance
Piperazine Estrone Sulfate’s low thrombogenic risk (compared to equine estrogens) makes it preferable for menopausal therapy. Clinical studies note its minimal impact on coagulation factors (e.g., Factor VII) after prolonged use. Industrially, the DMF-based method (US3525738A) dominates due to scalability, while academia favors sulfamic acid for its simplicity.
Chemical Reactions Analysis
Sulfation of Estrone
The sulfation step employs a sulfur trioxide-dimethylformamide (SO₃-DMF) complex as the sulfating agent. This reaction occurs in anhydrous DMF at temperatures below 40°C to prevent discoloration and by-product formation .
Reaction Conditions
-
Solvent : Dry dimethylformamide (DMF)
-
Temperature : 25–40°C (no external heating required)
-
Molar Ratio : SO₃-DMF complex is used in equimolar or slight excess (1:1 to 1.2:1) relative to estrone .
-
Reaction Time : <5 minutes (instantaneous exothermic reaction) .
Mechanism :
The reaction is exothermic, requiring DMF as both solvent and heat sink to minimize side reactions .
Piperazine Complexation
After sulfation, piperazine is added to form the piperazine estrone sulfate salt.
Reaction Parameters
-
Temperature : Maintained at 25–45°C (no active cooling/heating) .
-
Outcome : Piperazine sulfate precipitates as a by-product, while piperazine estrone sulfate remains soluble in DMF .
Mechanism :
Filtration and Precipitation
-
Precipitation : Piperazine estrone sulfate is precipitated by adding 1.5–2.5 volumes of ether to the DMF filtrate .
-
Washing : Ether/methanol (5:1–10:1) removes residual impurities .
Yield and Purity
| Parameter | Value | Source |
|---|---|---|
| Crude Yield | 91.5% of theory | |
| Purity | 98.9% (post-recrystallization) | |
| Melting Point | 192–195°C |
Comparative Analysis of Sulfation Methods
Traditional methods used sulfamic acid or pyridine-SO₃, requiring prolonged heating (leading to discoloration). The DMF-SO₃ method offers superior efficiency:
| Parameter | Traditional Method | DMF-SO₃ Method |
|---|---|---|
| Temperature | 50–100°C | 25–40°C |
| Reaction Time | Hours | <5 minutes |
| By-Products | Significant | Minimal (<1% estrone) |
| Purity | Requires recrystallization | Direct precipitation |
Stability and Degradation
Industrial-Scale Advantages
This synthesis route ensures high yield and pharmaceutical-grade purity, addressing historical challenges in estrone conjugate production . The absence of heat-sensitive steps and by-products makes it industrially viable.
Biological Activity
Piperazine estrone sulfate, commonly known as estropipate, is a synthetic estrogen used primarily in hormone replacement therapy for menopausal women. It acts as a prodrug, converting into estrone and estradiol in the body, thereby exerting estrogenic effects. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, clinical applications, and relevant case studies.
Pharmacodynamics
Piperazine estrone sulfate functions primarily as an estrogen receptor agonist . Upon administration, it is hydrolyzed into estrone, which can further be converted to estradiol by the enzyme 17β-hydroxysteroid dehydrogenase. Its estrogenic activity is crucial for alleviating menopausal symptoms such as hot flashes and vaginal atrophy. Additionally, it has been shown to influence various physiological processes:
- Hot Flashes and Depression : A study involving menopausal women reported that treatment with piperazine estrone sulfate significantly reduced hot flashes but did not have a notable effect on depression levels .
- Memory Improvement : Another double-blind study indicated a significant improvement in memory among women receiving piperazine estrone sulfate compared to those on placebo .
Pharmacokinetics
Piperazine estrone sulfate is characterized by its solubility and stability due to the presence of piperazine. Upon oral administration, it undergoes rapid absorption and conversion into active estrogens. The pharmacokinetic profile highlights:
- Absorption : Rapidly absorbed from the gastrointestinal tract.
- Metabolism : Converted into estrone and subsequently into estradiol.
- Half-Life : The half-life of piperazine estrone sulfate varies based on individual metabolism but generally supports once-daily dosing.
Clinical Applications
Piperazine estrone sulfate is primarily used in hormone replacement therapy (HRT) for postmenopausal women. Its applications include:
- Menopausal Symptom Relief : Alleviating hot flashes and preventing vaginal atrophy.
- Infertility Treatment : Used in certain cases of infertility related to hormonal imbalances.
- Osteoporosis Prevention : Helps in maintaining bone density in postmenopausal women.
- Cancer Treatment : Utilized in treating specific types of breast and prostate cancers .
Study 1: Hot Flashes and Coagulation Factors
In a 14-month double-blind trial involving 55 menopausal women, piperazine estrone sulfate was administered to assess its impact on hot flashes and coagulation factors. Results indicated a significant reduction in hot flashes without substantial changes in prothrombin time or coagulation factors during the initial months .
Study 2: Memory Enhancement
A formal memory assessment conducted on 18 female patients demonstrated significant cognitive improvements in those treated with piperazine estrone sulfate compared to placebo . This suggests potential neuroprotective effects of estrogen therapy.
Comparative Data Table
The following table summarizes key pharmacological data related to piperazine estrone sulfate compared to other estrogen therapies:
| Parameter | Piperazine Estrone Sulfate | Estradiol | Conjugated Estrogens |
|---|---|---|---|
| Mechanism of Action | Estrogen receptor agonist | Agonist | Agonist |
| Common Dosage | 0.75 - 3 mg/day | Varies | Varies |
| Hot Flash Relief | Significant | Significant | Significant |
| Effect on Coagulation Factors | Minimal change | Variable | More pronounced |
| Memory Improvement | Yes | Limited | Not assessed |
Scientific Research Applications
Piperazine estrone sulfate is a semi-synthetic compound of estrone with piperazine used for hormonal menopausal therapy . Its action is due to estrone, which is produced when it's hydrolyzed in the body .
Nomenclature
- CAS No : 7280-37-7
- Deleted CAS No. : 29080-16-8
- Chem. Abstr. Name : 3-(Sulfooxy)-estra-1,3,5(10)-trien-17-one, compd. with piperazine (1:1)
- IUPAC Systematic Name : Estrone, hydrogen sulfate, compd. with piperazine (1:1)
- Synonyms : Piperazine estrone sulfate; piperazine oestrone sulfate; 3-sulfatoxyestra-1,3,5(10)-trien-17-one piperazine salt; 3-sulfatoxyoestra-1,3,5(10)-trien-17-one piperazine salt
Chemical and Physical Properties
- Description : White to yellowish-white, odorless, fine crystalline powder
- Melting-point : 190 °C; solidifies on further heating and decomposes at 245 °C
- Solubility : Very slightly soluble in water, ethanol, chloroform, and diethyl ether; soluble in warm water and warm ethanol (1 part in 500)
- Optical rotation : $$α]25 D, +87.8° (in sodium hydroxide)
- Molecular formula : C22H32N2O5S
- Relative molecular mass : 436.6
Medical Applications
Piperazine estrone sulfate is indicated for the following conditions:
- Menopausal Symptoms : It is used orally for the short-term treatment of menopausal symptoms with suggested doses ranging from 0.75 to 6 mg daily, given cyclically or continuously .
- Postmenopausal Osteoporosis : For longer periods, a daily dose of 0.75 or 1.5 mg is given cyclically or continuously for the prevention of postmenopausal osteoporosis. In women with a uterus, estropipate should be used in conjunction with a progestogen .
- Atrophic Vaginitis : It has also been used in the short-term treatment of menopausal atrophic vaginitis as a vaginal cream that contains 0.15%; 2–4 g of cream is applied daily .
- Menopausal Syndrome : Piperazine estrone sulfate is used in the treatment of menopausal syndrome .
Comparison with Similar Compounds
Comparative Analysis of Piperazine Derivatives and Structural Analogs
Piperazine vs. Morpholine and Piperidine in Cholinesterase Inhibition
In Alzheimer’s disease research, piperazine-based cholinesterase inhibitors were compared to morpholine and piperidine analogs:
- Compound 4m (piperazine derivative): IC₅₀ = 0.092 µM for butyrylcholinesterase (BChE), 15.4× more potent than donepezil (IC₅₀ = 1.419 µM) .
- Morpholine (4r) and piperidine (4s–4u) replacements reduced activity, suggesting piperazine’s nitrogen geometry is critical for binding .
Table 1: Cholinesterase Inhibition by Piperazine Derivatives and Analogs
| Compound | Structure | BChE IC₅₀ (µM) | Selectivity vs. AChE |
|---|---|---|---|
| 4m (piperazine) | Piperazine | 0.092 | >100× selective |
| 4r (morpholine) | Morpholine | 2.41 | 8× selective |
| Donepezil | Piperidine | 1.419 | 1× (reference) |
Metabolic Stability: Piperazine vs. Isosteres
Piperazine rings are often metabolic hotspots. In a study on Chagas disease inhibitors:
Table 2: Metabolic Stability of Piperazine Derivatives
| Compound | Structure | ClogD | Microsomal Stability (Human) | CYP2D6 Inhibition |
|---|---|---|---|---|
| 15 | Ethyl piperazine | 1.2 | 35% remaining | Moderate |
| 16 | Propyl piperazine | 0.8 | 62% remaining | Low |
| 21 | Piperidine | 2.5 | 18% remaining | High |
Antiviral Activity: Alkyl Chain Modifications
In Rift Valley Fever virus inhibitors, alkyl chain length on piperazine affected potency and cytotoxicity:
- Butyl piperazine (9a) : EC₅₀ = 12.8 µM, CC₅₀ = 74.8 µM (therapeutic index = 5.8) .
- Pentyl piperazine (9b) : EC₅₀ = 11.7 µM, but higher cytotoxicity (CC₅₀ = 58.2 µM) .
Key Insight : Longer alkyl chains marginally improved potency but increased off-target effects, highlighting a balance between lipophilicity and safety .
Anti-Inflammatory and Antitumor Activity
Chalcone derivatives with piperazine moieties demonstrated superior activity:
Structural and Electronic Advantages of Piperazine
- Conformational Flexibility : Piperazine’s chair-to-boat transitions enable adaptive binding to diverse targets (e.g., ERCC1-XPF endonuclease ).
- Hydrogen Bonding: The secondary amines facilitate interactions with acidic residues (e.g., PARP-1 inhibition via naphthoquinone-piperazine hybrids ).
- Tunable Lipophilicity : Substituents like ethyl or propyl groups optimize ClogD for CNS penetration or peripheral action .
Q & A
Q. What spectroscopic methods differentiate piperazine isomers in forensic analysis?
- Methodological Answer : Raman microspectroscopy (20 mW laser, 256 scans) coupled with PCA-LDA multivariate analysis distinguishes isomers (e.g., 3-TFMPP vs. 4-TFMPP) based on peak shifts (e.g., 620 cm⁻¹ for C-Cl stretching). GC-EI-MS libraries (e.g., SWGDRUG) further validate fragmentation patterns (e.g., m/z 154 for benzylpiperazine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
